molecular formula C12H14FNO2 B2791073 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2034377-84-7

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No. B2791073
CAS RN: 2034377-84-7
M. Wt: 223.247
InChI Key: LTKDIJRKCRGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one . It has a molecular formula of C12H14FNO2 and a molecular weight of 223.247.

Mechanism of Action

FLOX acts as a selective agonist for the 5-HT1A receptor and has been shown to modulate the activity of this receptor in a dose-dependent manner. It has been suggested that FLOX may act by stabilizing the receptor in an active conformation, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
FLOX has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of mood and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FLOX is its high selectivity for the 5-HT1A receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, FLOX has also been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on FLOX, including the investigation of its potential use as a therapeutic agent for mood and anxiety disorders, the development of more potent and selective analogs, and the exploration of its potential applications in other fields such as neuroprotection and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of FLOX and its downstream signaling pathways.

Synthesis Methods

The synthesis of FLOX involves the reaction of 7-fluoro-1,3-dihydro-2H-benzo[f][1,4]oxazepin-4-one with propionyl chloride in the presence of a base such as triethylamine. The product obtained is a white crystalline solid that can be purified using recrystallization techniques.

Scientific Research Applications

FLOX has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FLOX has also been studied for its potential use as a tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.

properties

IUPAC Name

1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-12(15)14-5-6-16-11-4-3-10(13)7-9(11)8-14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKDIJRKCRGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.